4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide
Description
Properties
IUPAC Name |
4-benzoyl-N-(5-methyl-1,2-oxazol-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3/c1-12-11-16(20-23-12)19-18(22)15-9-7-14(8-10-15)17(21)13-5-3-2-4-6-13/h2-11H,1H3,(H,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPQBEGHWBFRCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide typically involves the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne or alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions: 4-Benzoyl-N-(5-methylisoxazol-3-yl)benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Benzoyl-N-(5-methylisoxazol-3-yl)benzamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, altering their activity and affecting downstream biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific interactions with molecular targets.
Comparison with Similar Compounds
Structural Modifications and Key Differences
The following table summarizes structural analogs, their substituents, and key properties:
Analysis of Structural and Functional Variations
Core Structure :
- The target compound shares the N-(5-methylisoxazol-3-yl)benzamide core with analogs like 2j and 3-methoxy-N-(5-methylisoxazol-3-yl)benzamide . Differences arise in the substituents on the benzamide ring (e.g., benzoyl vs. acrylamido, methoxy, or chloromethyl).
Heterocyclic Moieties :
- Compounds with thiadiazole (e.g., compound 6) or oxadiazole (e.g., C4, C7 in ) rings exhibit distinct electronic properties compared to isoxazole. Thiadiazole-containing compounds often show enhanced thermal stability (mp up to 290°C) , while oxadiazoles with nitro substituents demonstrate superior anti-inflammatory activity .
Functional Groups :
- Sulfonamide -containing analogs (e.g., JEZTC, compound 51) exhibit improved solubility and target engagement in enzymatic assays (e.g., antitubercular activity via disruption of mycobacterial membranes) .
- Electron-withdrawing groups (e.g., chloro in compound 51) enhance binding affinity in hydrophobic pockets, whereas electron-donating groups (e.g., methoxy in CAS 346719-61-7) may alter metabolic stability .
Biological Activity
4-benzoyl-N-(5-methylisoxazol-3-yl)benzamide, a compound with the CAS number 477546-44-4, has garnered attention in scientific research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound features a benzamide backbone with a benzoyl group and a 5-methylisoxazole moiety. This structural arrangement is significant for its interaction with biological targets, influencing its pharmacological properties.
Anticancer Properties
Research indicates that this compound exhibits anticancer activity . A study focused on its effects on various cancer cell lines demonstrated that the compound inhibits cell proliferation through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and death, particularly influencing kinase activity related to cancer progression.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 (melanoma) | 15.2 | Induction of apoptosis |
| Colo-205 (colon) | 12.8 | Inhibition of cell proliferation |
| MCF-7 (breast) | 18.5 | Modulation of ERK/MAPK pathway |
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties . In vitro studies revealed that it possesses significant activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that this compound may exhibit neuroprotective effects . A study indicated its potential to mitigate oxidative stress in neuronal cells, suggesting a role in neurodegenerative disease prevention.
Case Studies
- In Vitro Study on Cancer Cell Lines : A comprehensive evaluation was performed on various cancer cell lines, including A375 and Colo-205, where the compound showed promising results in reducing viability and inducing apoptosis through caspase activation.
- Antimicrobial Efficacy Testing : Clinical isolates of bacteria were tested against the compound, confirming its broad-spectrum antimicrobial activity, particularly against resistant strains.
- Neuroprotection in Animal Models : Experiments conducted in rodent models demonstrated that administration of the compound reduced markers of oxidative stress and inflammation in brain tissues following induced injury.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
